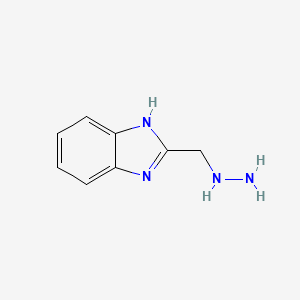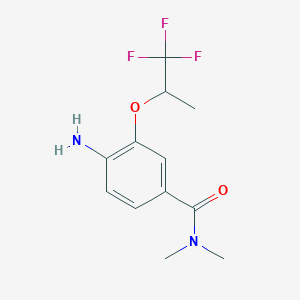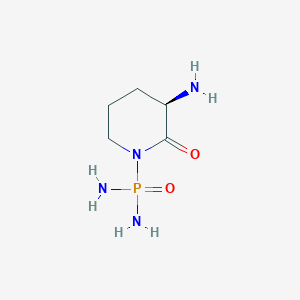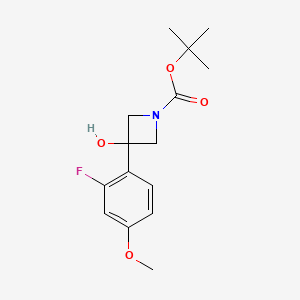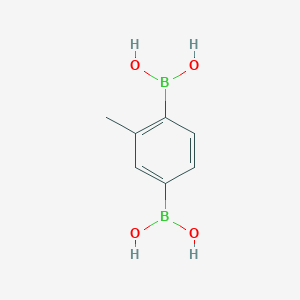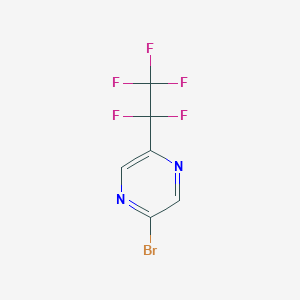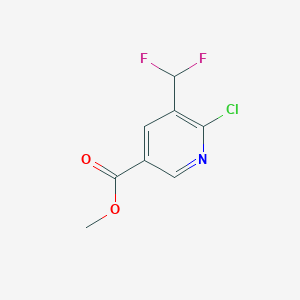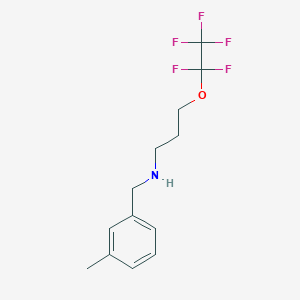
(3-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the 3-position and an amine group attached to a propyl chain with a pentafluoroethyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of the 3-methyl-benzylamine, which is then reacted with 3-pentafluoroethyloxy-propyl halide under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl and propyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted benzyl or propyl compounds.
Aplicaciones Científicas De Investigación
(3-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine exerts its effects involves interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The pentafluoroethyloxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-bound receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Methyl-benzyl)-(3-trifluoromethyloxy-propyl)-amine
- (3-Methyl-benzyl)-(3-chloroethyloxy-propyl)-amine
- (3-Methyl-benzyl)-(3-methoxy-propyl)-amine
Uniqueness
Compared to similar compounds, (3-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is unique due to the presence of the pentafluoroethyloxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high chemical stability and specific interactions with biological targets.
Propiedades
Fórmula molecular |
C13H16F5NO |
|---|---|
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
N-[(3-methylphenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine |
InChI |
InChI=1S/C13H16F5NO/c1-10-4-2-5-11(8-10)9-19-6-3-7-20-13(17,18)12(14,15)16/h2,4-5,8,19H,3,6-7,9H2,1H3 |
Clave InChI |
JOGFIFGHULJUIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CNCCCOC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



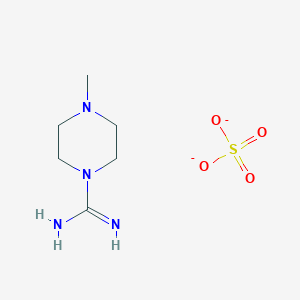

![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)
![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
